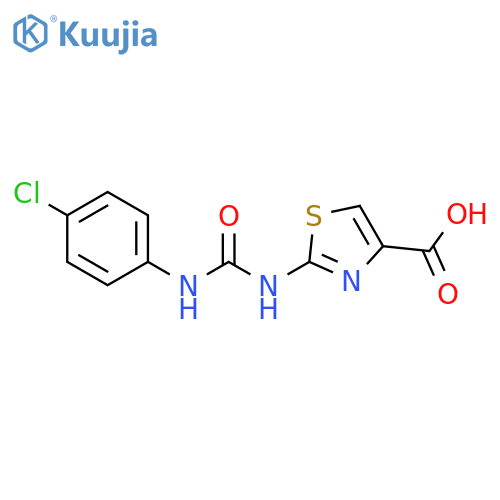

Cas no 941869-64-3 (2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid)

941869-64-3 structure

商品名:2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid

CAS番号:941869-64-3

MF:C11H8ClN3O3S

メガワット:297.717519760132

MDL:MFCD09743146

CID:4660447

PubChem ID:42281663

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

- 2-(3-(4-Chlorophenyl)ureido)thiazole-4-carboxylic acid

- 4-Thiazolecarboxylic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]amino]-

- 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid

- 941869-64-3

- F2145-0044

- 4-Thiazolecarboxylicacid,2-[[[(4-chlorophenyl)amino]carbonyl]amino]-

- AKOS015956250

- 2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid

- EN300-238444

- 2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid

- C11H8ClN3O3S

- 2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid

-

- MDL: MFCD09743146

- インチ: 1S/C11H8ClN3O3S/c12-6-1-3-7(4-2-6)13-10(18)15-11-14-8(5-19-11)9(16)17/h1-5H,(H,16,17)(H2,13,14,15,18)

- InChIKey: YPGZIXVYVRXHGR-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(O)=O)N=C1NC(NC1=CC=C(Cl)C=C1)=O

計算された属性

- せいみつぶんしりょう: 296.9974900g/mol

- どういたいしつりょう: 296.9974900g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 120Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM541679-100mg |

2-(3-(4-Chlorophenyl)ureido)thiazole-4-carboxylic acid |

941869-64-3 | 97% | 100mg |

$241 | 2024-07-19 | |

| TRC | C162486-100mg |

2-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 100mg |

$ 115.00 | 2022-06-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00816669-1g |

4-Thiazolecarboxylic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]amino]- |

941869-64-3 | 97% | 1g |

¥6242.0 | 2024-04-17 | |

| Enamine | EN300-238444-0.1g |

2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 95% | 0.1g |

$490.0 | 2024-06-19 | |

| Enamine | EN300-238444-0.25g |

2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 95% | 0.25g |

$513.0 | 2024-06-19 | |

| A2B Chem LLC | AV81355-1mg |

2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 95% | 1mg |

$245.00 | 2024-07-18 | |

| A2B Chem LLC | AV81355-10g |

2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 95% | 10g |

$6375.00 | 2024-07-18 | |

| Enamine | EN300-238444-1g |

2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 1g |

$557.0 | 2023-09-15 | ||

| A2B Chem LLC | AV81355-250mg |

2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 95% | 250mg |

$572.00 | 2024-07-18 | |

| TRC | C162486-1g |

2-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid |

941869-64-3 | 1g |

$ 615.00 | 2022-06-06 |

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

941869-64-3 (2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量